molecular formula C18H29N5O3S B2772484 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034205-60-0

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide

Numéro de catalogue: B2772484
Numéro CAS: 2034205-60-0
Poids moléculaire: 395.52
Clé InChI: DCXUSGALOIXRAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N5O3S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-27(25,26)23-10-4-14(5-11-23)18(24)19-15-6-8-22(9-7-15)17-12-16(20-21-17)13-2-3-13/h12-15H,2-11H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXUSGALOIXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in cancer research and pharmacological applications. This article explores the compound's biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine backbone, a pyrazole ring, and a methanesulfonyl group. Its chemical formula is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of 341.4 g/mol. The presence of the cyclopropyl group and the sulfonamide moiety enhances its biological profile.

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is p21-activated kinase 4 (PAK4) . This kinase plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The compound inhibits PAK4 activity, leading to:

  • Inhibition of Cell Growth : The interaction with PAK4 results in reduced proliferation rates in cancer cell lines.
  • Promotion of Apoptosis : By inhibiting PAK4, the compound triggers apoptotic pathways, enhancing cell death in tumor cells.
  • Regulation of Cytoskeleton Functions : The compound's effect on PAK4 alters cytoskeletal dynamics, which is vital for maintaining cell shape and motility.

In Vitro Studies

Research has demonstrated that N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide exhibits significant antiproliferative activity against various human cancer cell lines. For instance:

Cell Line IC50 (μM)
SGC-79010.076
A5490.12
HT-10800.10

These values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of the compound contributes significantly to its biological activity. Variations in substituents on the pyrazole and piperidine rings have been explored to optimize potency and selectivity. For example, modifications at the N-position of the pyrazole ring have shown to enhance antiproliferative effects compared to other configurations.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Models : In vitro studies using MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Lung Cancer Models : The compound was tested on A549 cells, showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.

Pharmacokinetics

The pharmacokinetic profile of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide indicates favorable absorption and distribution characteristics. The interaction with PAK4 suggests that it may exhibit good bioavailability and tissue penetration, essential for therapeutic efficacy.

Q & A

Q. What are the key structural features of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide?

The compound features:

  • A piperidine ring linked to a 5-cyclopropyl-1H-pyrazole moiety, which introduces steric and electronic effects critical for binding interactions .
  • A methanesulfonyl group attached to a second piperidine ring, enhancing solubility and metabolic stability .
  • A carboxamide bridge connecting the two piperidine units, providing structural rigidity and hydrogen-bonding potential . These features are common in bioactive molecules targeting central nervous system (CNS) or enzyme-linked receptors .

Q. What synthetic strategies are commonly employed for this compound?

Synthesis typically involves:

  • Multi-step coupling reactions : For example, coupling a cyclopropyl-substituted pyrazole precursor with a piperidine intermediate via Buchwald-Hartwig amination or nucleophilic substitution .
  • Methanesulfonylation : Introducing the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature (e.g., 0–60°C) and solvent polarity .

Q. What are the common impurities during synthesis, and how are they controlled?

Common impurities include:

  • Unreacted intermediates : Residual piperidine or pyrazole derivatives, removed via silica gel chromatography .
  • By-products from side reactions : E.g., over-sulfonylated species, minimized by stoichiometric control of methanesulfonyl chloride .
  • Residual solvents : Monitored using GC-MS or HPLC, adhering to ICH guidelines (e.g., limits for dichloromethane: 600 ppm) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a Central Composite Design (CCD) can model reaction efficiency in flow chemistry setups .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand optimization (e.g., XPhos) to enhance turnover .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in cyclopropane formation .

Q. What analytical techniques are critical for confirming the structure and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine and pyrazole ring connectivity and cyclopropyl group geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion for C₁₉H₂₈N₄O₃S) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine-pyrazole hybrids .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Computational approaches include:

  • Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using AutoDock Vina, with force fields (AMBER) to score binding poses .
  • Molecular Dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with methanesulfonyl oxygen) .
  • QSAR modeling : Relates structural descriptors (e.g., logP, topological polar surface area) to activity data from analogous pyrazole derivatives .

Q. How should researchers address contradictory bioactivity data across different assays?

Contradictions may arise from:

  • Assay conditions : Variability in pH, ion concentration, or cell lines. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Compound stability : Degradation in buffer solutions (e.g., hydrolysis of carboxamide). Monitor stability via LC-MS during assays .
  • Pharmacokinetic factors : Poor membrane permeability masked in vitro. Use parallel artificial membrane permeability assays (PAMPA) to correlate with in vivo data .

Q. What strategies mitigate solubility issues in biological assays?

Strategies include:

  • Co-solvents : DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for improved bioavailability .
  • Salt formation : Convert the free base to a hydrochloride salt, as seen in related piperidine-carboxamide compounds .

Q. How are analogs designed to improve metabolic stability?

Analog design focuses on:

  • Cyclopropyl group retention : To reduce cytochrome P450-mediated oxidation, as shown in similar pyrazole derivatives .
  • Bioisosteric replacement : Swap methanesulfonyl with trifluoromethanesulfonyl to enhance metabolic resistance .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near labile functional groups .

Q. How to determine pharmacokinetic properties in preclinical models?

Preclinical evaluation involves:

  • In vitro assays : Liver microsomal stability (e.g., half-life >60 min in human microsomes) and plasma protein binding (equilibrium dialysis) .
  • In vivo studies : Administer intravenously/orally to rodents, with LC-MS/MS quantification of plasma/tissue concentrations. Calculate AUC, Cₘₐₓ, and clearance rates .
  • Tissue distribution : Whole-body autoradiography or PET imaging with radiolabeled compound (e.g., ¹⁴C-labeling) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.